Ethyl 4-(thiophen-2-yl)but-2-enoate
Description
Ethyl 4-(thiophen-2-yl)but-2-enoate is an α,β-unsaturated ester characterized by a thiophene ring conjugated to a but-2-enoate backbone. This compound belongs to a class of molecules where the electron-rich thiophene moiety enhances conjugation and influences reactivity.
Properties
CAS No. |
923261-75-0 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl 4-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)7-3-5-9-6-4-8-13-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
RBMSCWCEKAOZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(thiophen-2-yl)but-2-enoate typically involves the condensation of thiophene derivatives with ethyl acetoacetate under basic conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 4-(thiophen-2-yl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Substituents
- (E)-Methyl 3-(thiophen-2-yl)but-2-enoate: Structural Difference: The methyl ester group and thiophene position (C3 vs. C4) reduce steric bulk compared to the ethyl ester in the target compound. Physical Properties: Exhibits an Rf value of 0.26 (n-hexane/ethyl acetate 97:3) and a retention time (RT) of 2.4 min in HPLC-UV/PAD analysis .
- Ethyl 4-((N-(2-(thiophen-2-yl)-2-oxoethyl)-4-methylphenyl)sulfonamido)but-2-enoate: Functional Groups: Incorporates a sulfonamido linker and a ketone group, introducing hydrogen-bonding capabilities absent in the target compound.
Phenyl-Substituted But-2-enoates
- Ethyl (E)-4-(4-(tert-butyl)phenyl)but-2-enoate (18): Electronic Effects: The tert-butyl group provides steric hindrance and electron-donating effects, stabilizing the enoate system. Applications: Such derivatives are often intermediates in antimicrobial agent synthesis, as seen in Friedel-Crafts acylation routes .
- Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate: Substituent Influence: Bromo and formyl groups increase electrophilicity at the α,β-unsaturated site, enhancing reactivity in Diels-Alder or Michael additions. Molecular Weight: 343.17 g/mol (C14H15BrO5), with distinct NMR shifts due to bromine’s deshielding effects .
Heteroatom-Modified Analogues
- Ethyl (E)-4-(dimethylamino)but-2-enoate: Electronic Properties: The dimethylamino group is strongly electron-donating, raising the HOMO energy and increasing nucleophilicity. Safety Data: CAS 1086268-91-8; molecular weight 157.21 g/mol .
- Stereochemical Impact: Cyclopentyl substitution may influence stereoselectivity in cycloaddition reactions .
Comparative Data Table
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